1-(Bromomethyl)-1-(methoxymethyl)cyclopentane 1-(Bromomethyl)-1-(methoxymethyl)cyclopentane
Brand Name: Vulcanchem
CAS No.: 1485886-77-8
VCID: VC6136312
InChI: InChI=1S/C8H15BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3
SMILES: COCC1(CCCC1)CBr
Molecular Formula: C8H15BrO
Molecular Weight: 207.111

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane

CAS No.: 1485886-77-8

Cat. No.: VC6136312

Molecular Formula: C8H15BrO

Molecular Weight: 207.111

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane - 1485886-77-8

Specification

CAS No. 1485886-77-8
Molecular Formula C8H15BrO
Molecular Weight 207.111
IUPAC Name 1-(bromomethyl)-1-(methoxymethyl)cyclopentane
Standard InChI InChI=1S/C8H15BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3
Standard InChI Key BMWJOVKCWFVEDW-UHFFFAOYSA-N
SMILES COCC1(CCCC1)CBr

Introduction

Chemical Identity and Structural Properties

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane belongs to the class of bicyclic ethers with the molecular formula C₈H₁₅BrO and a molecular weight of 207.111 g/mol. Its IUPAC name derives from the cyclopentane backbone substituted with both bromomethyl (-CH₂Br) and methoxymethyl (-CH₂OCH₃) groups at the 1-position. Key structural features include:

  • Cyclopentane ring: A five-membered saturated carbon ring providing steric stability.

  • Bromomethyl group: A reactive site for nucleophilic substitution (e.g., Suzuki couplings or Grignard reactions).

  • Methoxymethyl group: A polar functional group capable of hydrogen bonding and serving as a protecting group for alcohols .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number1485886-77-8
Molecular FormulaC₈H₁₅BrO
Molecular Weight207.111 g/mol
H-Bond Donor Count0
H-Bond Acceptor Count1
XLogP32.2 (predicted)

The absence of reported boiling or melting points in available literature suggests that experimental characterization remains incomplete . Computational models predict a moderate lipophilicity (XLogP3 = 2.2), indicating potential membrane permeability in biological systems .

Synthetic Applications and Reactivity

The compound’s utility stems from its dual functional groups, enabling diverse transformations:

Nucleophilic Substitution Reactions

The bromomethyl group undergoes Sₙ2 reactions with nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium azide (NaN₃) could yield 1-(azidomethyl)-1-(methoxymethyl)cyclopentane, a precursor for click chemistry applications.

Protecting Group Strategies

The methoxymethyl (-MOM) group is widely used to protect hydroxyl groups during multi-step syntheses. Its stability under acidic conditions and ease of removal via hydrolysis make it valuable in carbohydrate and natural product chemistry.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may leverage the bromide as a leaving group to introduce aryl or vinyl substituents, expanding access to functionalized cyclopentane derivatives.

SupplierLocationPurityPrice Range (USD)
Ambeed, Inc.Illinois, USA>95%$200–$500/g
ChemScene, LLCNew Jersey, USA>90%$300–$600/g
Chemenu Inc.Shanghai, China>90%$150–$400/g

Pricing varies based on order volume and purification level . Researchers are advised to request recent certificates of analysis (CoA) to confirm batch-specific purity.

Comparative Analysis with Related Compounds

1-(Bromomethyl)-1-fluorocyclopentane (CAS 1462885-73-9)

This fluorinated analog (C₆H₁₀BrF) exhibits reduced steric bulk due to the smaller fluorine atom but shares similar reactivity at the bromomethyl site . Its lower molecular weight (181.05 g/mol) may enhance volatility, though experimental data are lacking .

1-Bromo-1-methylcyclopentane (CAS 19872-99-2)

Lacking the methoxymethyl group, this simpler derivative (C₆H₁₁Br) is primarily used in free-radical bromination studies. Its well-documented boiling point (127–129°C) and density (1.32 g/cm³) underscore the structural influence of the methoxymethyl group on physical properties.

Future Research Directions

  • Mechanistic Studies: Elucidate reaction pathways under varying conditions (e.g., solvent polarity, temperature).

  • Biological Screening: Evaluate toxicity profiles and potential bioactivity in cell-based assays.

  • Process Optimization: Develop scalable synthetic routes to improve accessibility for industrial applications.

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